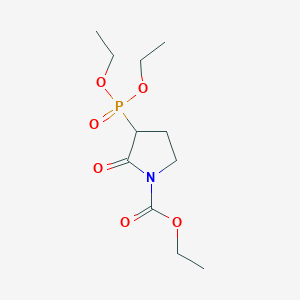![molecular formula C7H2Cl2FN3 B11764409 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)
4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine is an organic compound with the molecular formula C7HCl3FN3 and a molecular weight of 252.46 g/mol . This compound is characterized by its pyrido[4,3-D]pyrimidine core structure, substituted with chlorine and fluorine atoms. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of a pyridine ring with a pyrimidine ring. The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For instance, the compound can be synthesized by reacting 2,4,7-trichloropyrido[4,3-D]pyrimidine with a fluorinating agent under controlled temperature and pressure .
Chemical Reactions Analysis
4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions with different organic moieties to form more complex structures.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine can be compared with other similar compounds, such as:
2,4,7-Trichloro-8-fluoropyrido[4,3-D]pyrimidine: This compound has an additional chlorine atom and exhibits different reactivity and applications.
7-Chloro-8-fluoropyrido[4,3-D]pyrimidine-2,4(1H,3H)-dione: This derivative has a different substitution pattern and is used in different contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C7H2Cl2FN3 |
|---|---|
Molecular Weight |
218.01 g/mol |
IUPAC Name |
4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl2FN3/c8-6-3-1-11-7(9)4(10)5(3)12-2-13-6/h1-2H |
InChI Key |
QLYAWOKSYVXHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


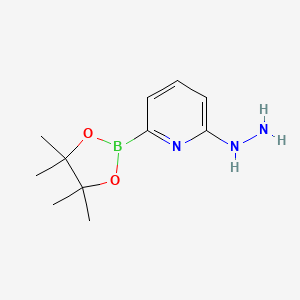

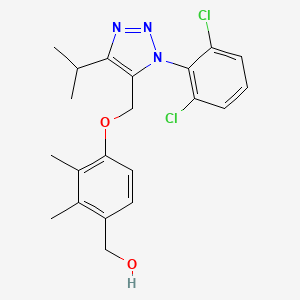
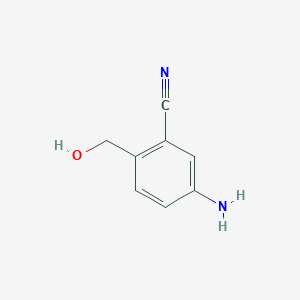

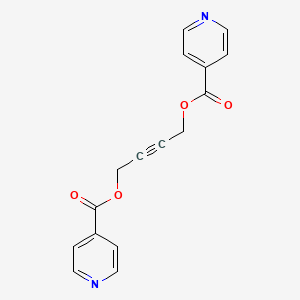
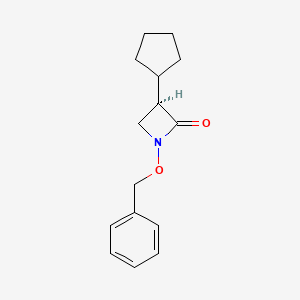
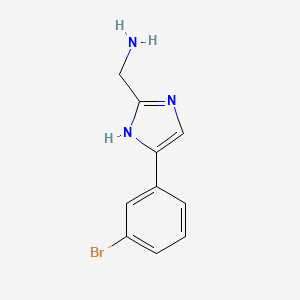
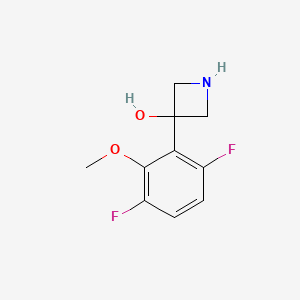
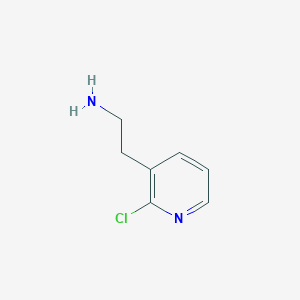
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
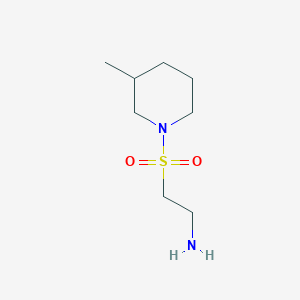
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
